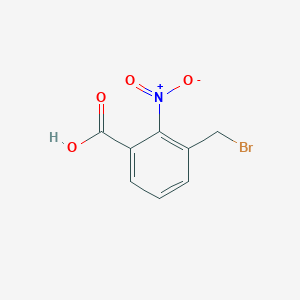

3-(Bromomethyl)-2-nitrobenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(bromomethyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-5-2-1-3-6(8(11)12)7(5)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMPVJYOGJALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597214 | |

| Record name | 3-(Bromomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920760-14-1 | |

| Record name | 3-(Bromomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 3 Bromomethyl 2 Nitrobenzoic Acid

Electronic Effects on Reaction Pathways

The reactivity of 3-(bromomethyl)-2-nitrobenzoic acid is fundamentally governed by the electronic interplay between the nitro, bromomethyl, and carboxylic acid functionalities on the aromatic ring.

Influence of the Nitro Group as an Electron-Withdrawing Substituent

The nitro group (—NO₂) at the C2 position is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene (B151609) ring through the sigma bond framework. By resonance, the nitro group deactivates the ring by delocalizing the pi electrons, creating regions of positive charge, particularly at the ortho and para positions relative to itself.

This strong electron-withdrawing nature significantly increases the acidity of the carboxylic acid group. libretexts.orglibretexts.org The nitro group stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby facilitating the dissociation of the proton. libretexts.orgquora.com Generally, ortho-substituted benzoic acids exhibit increased acidity regardless of the substituent's nature, a phenomenon known as the ortho effect, which is attributed to a combination of steric and electronic factors. libretexts.orgalmerja.com In the case of o-nitrobenzoic acid, this effect leads to a lower pKa compared to its meta and para isomers, indicating a stronger acid. quora.com

Table 1: Comparison of pKa Values for Isomeric Nitrobenzoic Acids

| Compound | pKa |

|---|---|

| Benzoic Acid | 4.20 |

| o-Nitrobenzoic Acid | 2.16 quora.com |

| m-Nitrobenzoic Acid | 3.47 quora.com |

| p-Nitrobenzoic Acid | 3.41 quora.com |

This table illustrates the acid-strengthening effect of the nitro group, particularly at the ortho position.

Role of the Bromomethyl Group as a Leaving Group

The bromomethyl group (—CH₂Br) primarily functions as a reactive site for nucleophilic substitution. Bromine, being a good leaving group, is readily displaced by a wide range of nucleophiles. The reactivity of the bromomethyl group is further influenced by its position on the benzene ring. While the nitro group deactivates the ring towards electrophilic substitution, its electron-withdrawing effect can influence the stability of intermediates formed during nucleophilic substitution at the benzylic position.

Nucleophilic and Electrophilic Reactivity Profiles

The dual functionality of this compound allows for a diverse range of reactions at both the bromomethyl and carboxylic acid sites.

Detailed Examination of Nucleophilic Substitution at the Bromomethyl Position

The benzylic carbon of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles, proceeding through an Sₙ2-type mechanism. libretexts.org The presence of the electron-withdrawing nitro group on the ring can enhance the electrophilicity of the benzylic carbon, potentially increasing the rate of nucleophilic substitution compared to an unsubstituted benzyl (B1604629) bromide.

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of a diverse array of derivatives. For instance, its isomer, 4-bromomethyl-3-nitrobenzoic acid, has been shown to react with various nucleophiles to synthesize compounds such as esters, ethers, and thioethers. sigmaaldrich.cnsigmaaldrich.com It is reasonable to expect that this compound would exhibit similar reactivity.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Hydroxide (OH⁻) | Alcohol |

| Alkoxide (RO⁻) | Ether |

| Thiolate (RS⁻) | Thioether |

| Amine (RNH₂) | Amine |

| Cyanide (CN⁻) | Nitrile |

This table provides examples of potential products from the reaction of this compound with various nucleophiles.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group can undergo a range of reactions typical for this functional group, including esterification, amidation, and conversion to an acid chloride. numberanalytics.com

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. numberanalytics.com The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. libretexts.org

Amide Formation: Reaction with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields an amide. libretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride.

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive 3-(bromomethyl)-2-nitrobenzoyl chloride. libretexts.org This acid chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.

Photochemical and Photophysical Behavior

Light-Induced Cleavage Mechanisms (e.g., Thiol Photo-deprotection)

The ortho-nitrobenzyl moiety in this compound makes it a candidate for use as a photolabile protecting group. While direct studies on this compound are limited, the general mechanism for light-induced cleavage in related ortho-nitrobenzyl compounds is well-established. Upon absorption of UV light, typically in the range of 300-400 nm, the nitro group is excited to a triplet state. This excited state can then abstract a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected group, in this case, a thiol, and forms a 2-nitrosobenzaldehyde derivative.

A related compound, 4-Bromomethyl-3-nitrobenzoic acid, has been utilized as a thiol photo-deprotection reagent. sigmaaldrich.comsigmaaldrich.com This suggests that this compound would likely undergo a similar photochemical transformation to release thiols upon UV irradiation. The efficiency of this process is influenced by factors such as the solvent, the nature of the protected group, and the presence of other substituents on the aromatic ring.

Excited State Dynamics and Relaxation Pathways in Nitroaromatic Systems

Nitroaromatic compounds, including this compound, exhibit unique and complex excited-state dynamics. rsc.org Upon photoexcitation, these molecules can undergo rapid intersystem crossing from the initial singlet excited state to the triplet manifold, often on a sub-picosecond timescale. rsc.org This efficient coupling between singlet and triplet states is a hallmark of nitroaromatic systems. rsc.org

Studies on related molecules like 2-nitronaphthalene (B181648) have shown that the vast majority of the initially excited singlet state population can transfer to the triplet state in less than 200 femtoseconds. acs.org This ultrafast intersystem crossing is often more probable than conformational relaxation in the singlet excited state. acs.org The relaxation pathways for these excited states can involve several competing processes, including internal conversion back to the ground state, and for some nitroaromatics, photochemical reactions such as nitric oxide dissociation. rsc.org The specific dynamics are influenced by factors like the excitation wavelength and the solvent environment. acs.orgnih.gov For instance, in o-nitrophenol, different excitation energies can lead to different dominant relaxation pathways, such as intramolecular proton transfer or internal conversion. nih.gov

Photoinduced Nitric Oxide Release Potential of Nitroaromatic Compounds

A significant area of research for nitroaromatic compounds is their potential to release nitric oxide (NO) upon photoirradiation. rsc.org This process is of interest due to the crucial role of NO in various physiological processes. nih.gov The photochemical generation of nitric oxide from various nitro-containing compounds has been demonstrated, with the production being dependent on the intensity of light exposure. nih.gov

The mechanism of NO photodissociation from nitroaromatics is complex, involving a sequence of atomic rearrangements and changes in electronic states. rsc.org While the direct photoinduced NO release from this compound has not been explicitly detailed in the literature, its structural similarity to other photoactive nitroaromatics suggests it may possess this capability. Further research is needed to determine the quantum yield and efficiency of such a process for this specific compound. rsc.org

Stability and Degradation Studies

The stability of this compound under various conditions is a critical parameter for its handling, storage, and application. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Oxidative Stability Assessments

Photolytic Degradation Studies

As discussed in the context of its light-induced cleavage mechanisms, this compound is inherently susceptible to photolytic degradation due to the presence of the ortho-nitrobenzyl moiety. Upon exposure to UV light, the compound is expected to undergo photochemical reactions.

Studies on the photolytic degradation of other aromatic compounds, such as p-nitrobenzoic acid, have shown that photocatalysts like TiO2 can significantly enhance the degradation process under UV irradiation. nih.gov The degradation efficiency is influenced by the type of photocatalyst and the reaction conditions. nih.gov Similarly, brominated compounds can undergo photolytic degradation under natural sunlight, leading to the formation of various byproducts. nih.gov Therefore, it is expected that this compound would be unstable under prolonged exposure to sunlight or artificial UV light sources, leading to its degradation.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property |

| This compound | 632340-56-8 | C8H6BrNO4 | 260.04 | Subject of this article |

| 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 | C8H6BrNO4 | 260.04 | Thiol photo-deprotection reagent sigmaaldrich.comsigmaaldrich.com |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | 98475-07-1 | C9H8BrNO4 | 274.07 | Chemical intermediate nih.gov |

| 2-Nitrobenzoic acid | 552-16-9 | C7H5NO4 | 167.12 | Biodegradable by microorganisms nih.gov |

| p-Nitrobenzoic acid | 62-23-7 | C7H5NO4 | 167.12 | Subject of photodegradation studies nih.gov |

Intramolecular Interactions and Ortho Effects

The spatial arrangement of the substituents on the benzene ring of this compound leads to distinct intramolecular interactions that influence its conformation and chemical properties. These interactions are primarily a consequence of the "ortho effect," a phenomenon observed in ortho-substituted benzene derivatives that often results in anomalous chemical behavior compared to their meta and para isomers.

The potential for intramolecular hydrogen bonding in this compound is a key consideration in understanding its structure. In the analogous compound, 2-nitrobenzoic acid, the presence of an intramolecular hydrogen bond between the carboxylic proton and an oxygen atom of the nitro group has been a subject of discussion. Some studies suggest that in the solid state, intermolecular hydrogen bonding to form dimers is more favorable. However, in specific conformations, an intramolecular hydrogen bond can exist.

For this compound, the formation of an intramolecular hydrogen bond would involve the acidic proton of the carboxyl group and one of the oxygen atoms of the adjacent nitro group. The existence and strength of such a bond would be highly dependent on the molecule's conformation, which is influenced by the steric hindrance between the three adjacent substituents. The bulky bromomethyl group at the 3-position can be expected to influence the orientation of the nitro and carboxyl groups, potentially affecting the ideal geometry for a strong intramolecular hydrogen bond.

The ortho positioning of the bromomethyl and nitro groups relative to the carboxylic acid in this compound leads to pronounced steric and electronic effects.

Steric Effects:

Electronic Effects:

Both the nitro group and the bromomethyl group are electron-withdrawing.

Nitro Group: The nitro group is a strong electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. Its presence significantly increases the acidity of the benzoic acid.

Bromomethyl Group: The bromomethyl group is primarily an electron-withdrawing group through the inductive effect (-I) of the bromine atom.

The combined electron-withdrawing nature of these two groups enhances the polarization of the O-H bond in the carboxylic acid, facilitating the release of the proton and thus increasing the acidity of the compound.

A quantitative assessment of these effects would typically involve comparing the pKa value of this compound with those of related benzoic acids. While the specific pKa of this compound is not found in the provided search results, a qualitative comparison can be made.

| Compound | Substituent Effects | Expected Acidity Trend |

| Benzoic Acid | Reference | Baseline |

| 2-Nitrobenzoic Acid | Strong -I, -R effect of NO₂; Steric ortho effect | Significantly more acidic than benzoic acid. nist.gov |

| 3-Bromomethylbenzoic Acid | -I effect of CH₂Br | More acidic than benzoic acid |

| This compound | Strong -I, -R of NO₂; -I of CH₂Br; Steric ortho effect | Expected to be a strong acid, likely more acidic than 2-nitrobenzoic acid due to the additional electron-withdrawing bromomethyl group. |

The table above illustrates the expected trend in acidity based on the electronic and steric contributions of the substituents. The synergistic effect of two electron-withdrawing groups in the ortho and meta positions, combined with the steric hindrance from the ortho substitution, would render this compound a considerably strong organic acid. Precise pKa measurements and computational studies would be necessary for a definitive quantitative assessment.

Advanced Analytical Characterization of 3 Bromomethyl 2 Nitrobenzoic Acid and Its Derivatives

Spectroscopic Elucidation Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Bromomethyl)-2-nitrobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the acidic proton of the carboxylic acid group.

Aromatic Protons: The three aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and carboxyl groups. The specific splitting patterns will depend on the coupling interactions between adjacent protons.

Methylene Protons (-CH₂Br): A singlet corresponding to the two methylene protons of the bromomethyl group is anticipated. Its chemical shift would likely be in the range of 4.5-5.0 ppm, influenced by the adjacent bromine atom and the aromatic ring.

Carboxylic Acid Proton (-COOH): A broad singlet for the carboxylic acid proton is expected at a very downfield position, typically above 10 ppm, and its presence can be confirmed by D₂O exchange.

For comparison, the ¹H NMR spectrum of the related compound 4-(hydroxymethyl)-3-nitrobenzoic acid in DMSO-d₆ shows signals at 13.58 ppm (s, 1H, COOH), 8.48 ppm (d, J = 1.6 Hz, 1H), 8.28 ppm (dd, J = 8.1, 1.6 Hz, 1H), 7.99 ppm (d, J = 8.1 Hz, 1H), and 4.89 ppm (s, 2H, CH₂OH). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between 165 and 175 ppm.

Aromatic Carbons: The six aromatic carbons will produce signals in the range of 120-150 ppm. The carbons attached to the nitro group and the carboxyl group will be the most deshielded.

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of 30-40 ppm. docbrown.info

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below, based on established increments for substituents on a benzene (B151609) ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 167.0 |

| C-COOH | 133.0 |

| C-NO₂ | 148.0 |

| C-CH₂Br | 138.0 |

| Aromatic CH | 125.0 - 135.0 |

| -CH₂Br | 32.0 |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, the N-O bonds of the nitro group, and the C-Br bond of the bromomethyl group.

The characteristic IR absorption frequencies for this compound are predicted as follows, based on data from related nitrobenzoic acids and brominated aromatic compounds: chemicalbook.comnist.govnist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1680-1710 |

| Nitro Group | Asymmetric N-O stretch | 1515-1560 |

| Nitro Group | Symmetric N-O stretch | 1345-1385 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Bromomethyl Group | C-H stretch | 2850-3000 |

| Bromomethyl Group | C-Br stretch | 600-700 |

The broad O-H stretching band is a hallmark of the dimeric form of carboxylic acids in the solid state. The precise positions of the nitro group absorptions are sensitive to the electronic environment of the aromatic ring.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₈H₆BrNO₄), the expected monoisotopic mass is approximately 258.948 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be expected.

Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine radical (•Br): leading to a fragment at [M-79/81]⁺.

Loss of the carboxyl group (•COOH): resulting in a fragment at [M-45]⁺.

Loss of the nitro group (•NO₂): producing a fragment at [M-46]⁺.

Alpha-cleavage: of the bromomethyl group to form a stable benzyl-type cation. miamioh.edu

The fragmentation pattern of the related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, provides insight into these processes. nih.gov

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 259/261 | Molecular Ion |

| [M-Br]⁺ | 180 | Loss of Bromine |

| [M-COOH]⁺ | 214/216 | Loss of Carboxylic Acid Group |

| [M-NO₂]⁺ | 213/215 | Loss of Nitro Group |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a C18 column, is a common approach for separating benzoic acid derivatives. doi.org

A typical HPLC method for the analysis of bromomethyl nitrobenzoic acid isomers would involve a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (often containing a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid group). researchgate.netnih.gov

Different detection modes can be coupled with HPLC to provide enhanced selectivity and sensitivity:

UV/Diode Array Detection (DAD): this compound contains a chromophore (the nitroaromatic system) that absorbs UV light, making UV detection a suitable and common choice. A Diode Array Detector (DAD) can provide the UV spectrum of the eluting peak, aiding in peak identification and purity assessment. The detection wavelength is typically set around the absorption maximum of the analyte, which for nitrobenzoic acids is in the range of 260-280 nm. researchgate.net

Electrochemical Detection (ECD): The nitro group in the molecule is electrochemically active and can be reduced at a suitable potential. ECD can offer high sensitivity and selectivity for the detection of nitroaromatic compounds.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. It allows for the determination of the molecular weight of the compound in each chromatographic peak, confirming the identity of this compound and enabling the identification of impurities and degradation products. ekb.eg

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for:

Monitoring the progress of a reaction: Aliquots of a reaction mixture can be spotted on a TLC plate over time to observe the consumption of starting materials and the formation of the product. libretexts.orgresearchgate.net The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org

Assessing purity: A pure sample should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

Optimizing separation conditions for column chromatography: Different solvent systems can be quickly screened by TLC to find the best eluent for preparative separation.

For the TLC analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the solvent system is adjusted to achieve a good separation, with the Rբ value (retention factor) of the compound ideally being between 0.2 and 0.8. researchgate.net Visualization of the spots can be achieved under UV light (due to the UV-active aromatic ring) or by using staining reagents. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, which is a non-volatile solid, direct analysis by GC-MS is not feasible. Therefore, chemical derivatization is required to convert the non-volatile acid into a more volatile form suitable for GC analysis.

The primary goal of derivatization is to increase the volatility of the analyte by masking polar functional groups, specifically the carboxylic acid group in this case. A common approach is esterification, for example, reacting the acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. This reaction replaces the polar -COOH group with a less polar and more volatile ester group (-COOCH₃ or -COOC₂H₅).

Once derivatized, the sample is injected into the GC system. The volatile derivative is vaporized and carried by an inert gas (such as helium) through a capillary column. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. Compounds with lower boiling points and weaker interactions elute from the column faster.

As the separated components exit the column, they enter the mass spectrometer. Here, they are bombarded with electrons (typically via Electron Ionization - EI), causing them to fragment into characteristic, predictable patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." By comparing this spectrum to a library of known spectra, the identity of the compound can be confirmed. researchgate.net The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the analyte. nih.govmdpi.com

Table 1: Illustrative GC-MS Data for a Derivatized Analyte

| Parameter | Value/Observation | Purpose |

| Analyte | Methyl 3-(bromomethyl)-2-nitrobenzoate | Volatile derivative of the parent acid. |

| Hypothetical Retention Time (RT) | 15.2 minutes | Characteristic time taken to elute from the GC column; used for identification. |

| Molecular Ion Peak (M+) | m/z 273/275 | Corresponds to the molecular weight of the derivative, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

| Key Fragment Ions (m/z) | 242/244, 214/216, 194, 166 | Fragmentation pattern used as a "fingerprint" to confirm the structure. |

| Library Match Score | >90% | Confidence level of the match between the experimental mass spectrum and a reference spectrum in the database. |

Hyphenated and Advanced Techniques

HPLC-NMR for Comprehensive Structural Information

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy provides a formidable tool for the unambiguous structural elucidation of compounds in complex mixtures. microcombichem.com This technique is particularly valuable for confirming the structure of this compound, identifying impurities, or characterizing its degradation products without the need for prior isolation. researchgate.net

In an HPLC-NMR setup, the sample is first injected into an HPLC system, where the components are separated based on their affinity for the stationary and mobile phases. For this compound, a reversed-phase HPLC method would typically be employed. As the separated compounds elute from the HPLC column, they are directly transferred into the NMR spectrometer's flow cell.

Once in the NMR spectrometer, a full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments can be performed. nih.gov This provides detailed structural information:

¹H NMR gives information on the number and environment of protons.

¹³C NMR reveals the carbon skeleton.

2D NMR experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. researchgate.net

This is especially useful for differentiating between isomers, such as the target compound and its regioisomer, 4-bromomethyl-3-nitrobenzoic acid, which can be challenging with mass spectrometry alone. researchgate.netsigmaaldrich.com HPLC-NMR can provide definitive evidence of the substitution pattern on the benzene ring by analyzing the proton-proton and proton-carbon correlations. nih.gov

Table 2: Structural Information from Hyphenated HPLC-NMR

| NMR Experiment | Information Obtained for this compound |

| ¹H NMR | Confirms the presence and integration of aromatic protons, the methylene (-CH₂Br) protons, and the acidic proton (-COOH). Chemical shifts indicate their electronic environment. |

| ¹³C NMR | Identifies all carbon atoms, including the carboxyl, aromatic, and methylene carbons. |

| COSY (Correlation Spectroscopy) | Shows correlations between adjacent protons, confirming the substitution pattern on the aromatic ring. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals long-range (2-3 bond) correlations between protons and carbons, definitively linking the bromomethyl and carboxylic acid groups to the nitro-substituted benzene ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons (e.g., the -CH₂Br group). |

Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to isolate, concentrate, and purify analytes from a complex matrix before instrumental analysis. sigmaaldrich.com For this compound, SPE can effectively remove interfering substances and enrich the analyte to detectable levels, thereby improving the quality and reliability of subsequent chromatographic analysis. researchgate.net

The SPE process generally involves four key steps: youtube.com

Conditioning: The sorbent material within the SPE cartridge is wetted with a solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solution similar to the sample matrix (e.g., water). youtube.com

Loading: The sample solution is passed through the conditioned cartridge. The analyte and some impurities are retained on the sorbent material through specific interactions.

Washing: A specific solvent is passed through the cartridge to wash away weakly bound impurities while the analyte of interest remains bound to the sorbent. youtube.com

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for collection and analysis. youtube.com

Given the structure of this compound, a reversed-phase SPE sorbent (like C18-silica or a polymeric sorbent) would be appropriate. researchgate.net The retention mechanism would primarily involve hydrophobic interactions between the benzene ring and the nonpolar stationary phase. The pH of the sample can be adjusted to ensure the carboxylic acid group is protonated (-COOH), increasing retention on the nonpolar sorbent.

Table 3: Hypothetical Reversed-Phase SPE Protocol for this compound

| Step | Solvent/Solution | Purpose |

| 1. Conditioning | 2 mL Methanol | To solvate the C18 chains of the sorbent. |

| 2. Equilibration | 2 mL Deionized Water (pH adjusted to ~2.5) | To prepare the sorbent for the aqueous sample. |

| 3. Sample Loading | 10 mL Aqueous Sample (pH adjusted to ~2.5) | To retain the protonated acid on the sorbent. |

| 4. Wash | 2 mL 5% Methanol in Water | To remove polar interferences. |

| 5. Elution | 2 mL Methanol or Acetonitrile (B52724) | To elute the purified this compound. |

Electrophoretic Techniques for Acid Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field. researchgate.net For an acidic compound like this compound, these methods can be highly effective, particularly Capillary Electrophoresis (CE). Separation in electrophoresis is governed by the analyte's charge-to-size ratio. uomustansiriyah.edu.iq

In a typical CE analysis, a buffer-filled, narrow-bore capillary is used. When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity. uomustansiriyah.edu.iq The carboxylic acid group (-COOH) of this compound can be deprotonated to its anionic form (-COO⁻) by using a buffer with a pH above the acid's pKa. This negatively charged anion will then migrate towards the positive electrode (anode).

The electrophoretic mobility is influenced by the magnitude of the charge and the size of the molecule. uomustansiriyah.edu.iq Different benzoic acid derivatives will exhibit different mobilities, allowing for their separation. For instance, isomers or related compounds with different pKa values or molecular sizes would separate into distinct peaks. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. It is a powerful technique for purity assessment and the analysis of ionic species. nih.gov

Table 4: Factors Influencing Electrophoretic Separation of Benzoic Acid Derivatives

| Parameter | Influence on Separation | Application to this compound |

| Buffer pH | Determines the degree of ionization (charge) of the acidic analyte. A higher pH leads to greater deprotonation and faster migration towards the anode. | The buffer pH must be optimized (typically > pKa) to ensure the analyte is in its anionic form for consistent migration. |

| Applied Voltage | Higher voltage increases the migration speed of the ions, potentially reducing analysis time but also increasing Joule heating. | An optimal voltage is selected to balance analysis speed and resolution. |

| Analyte Size/Shape | Larger or bulkier molecules experience more frictional drag and migrate more slowly through the buffer. | Allows for the separation of the target acid from other derivatives of different molecular weights. |

| Analyte Charge | The net charge on the molecule is the primary driver of its electrophoretic mobility. | The single negative charge on the carboxylate group dictates its movement in the electric field. |

Computational and Theoretical Chemistry of 3 Bromomethyl 2 Nitrobenzoic Acid

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the electronic structure and reactivity of molecules. These approaches provide a theoretical framework to understand and predict chemical behavior at the atomic and molecular levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometric and electronic properties of molecules. For a molecule like 3-(bromomethyl)-2-nitrobenzoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing nitro group (-NO2) and the bulky bromomethyl group (-CH2Br) ortho to each other and to the carboxylic acid group (-COOH) suggests significant steric hindrance and electronic effects. These interactions would likely lead to a non-planar arrangement of the substituents with respect to the benzene (B151609) ring to minimize steric strain. DFT calculations would be crucial in quantifying these distortions.

The reactivity of this compound is significantly influenced by its electronic properties. The nitro group, being a strong deactivating group, and the bromine atom, an ortho, para-director with deactivating properties, would make the benzene ring less susceptible to electrophilic substitution. Conversely, the electron-withdrawing nature of these groups would make the carboxylic acid proton more acidic compared to benzoic acid itself. DFT can be used to calculate the molecular electrostatic potential (MEP), which would visually represent the electron density distribution and highlight the electrophilic and nucleophilic sites within the molecule.

Illustrative Data Table (Based on Analogous Compounds)

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-COOH bond length | ~1.48 - 1.50 Å |

| C-NO2 bond length | ~1.47 - 1.49 Å |

| C-CH2Br bond length | ~1.93 - 1.95 Å |

| O-H (carboxyl) bond length | ~0.96 - 0.98 Å |

| C-C-C (ring) bond angle | ~118° - 122° |

| O-C-O (carboxyl) bond angle | ~122° - 124° |

| Dihedral angle (ring-COOH) | Expected to be non-zero due to steric hindrance |

| Dihedral angle (ring-NO2) | Expected to be significantly twisted from the ring plane |

Note: These values are estimations based on typical DFT results for similar substituted benzoic acids and are for illustrative purposes only.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. buffalo.edu A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is likely to be centered on the nitro group due to its strong electron-accepting nature. The presence of both electron-withdrawing and bulky groups would influence the energies of these orbitals.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (μ ≈ -χ)

These descriptors would collectively suggest that this compound is a relatively electrophilic molecule with a moderate to high chemical hardness.

Illustrative Data Table (Based on Analogous Compounds)

Table 2: Predicted Frontier Orbital Energies and Chemical Reactivity Descriptors for this compound| Parameter | Predicted Value (in eV) |

| EHOMO | ~ -7.0 to -8.0 |

| ELUMO | ~ -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

| Ionization Potential (I) | ~ 7.0 to 8.0 |

| Electron Affinity (A) | ~ 2.5 to 3.5 |

| Electronegativity (χ) | ~ 4.75 to 5.75 |

| Chemical Hardness (η) | ~ 2.0 to 2.5 |

Note: These values are estimations based on typical DFT results for similar substituted benzoic acids and are for illustrative purposes only.

Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, these would include:

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The characteristic vibrational modes for the C=O, O-H, N-O, and C-Br stretching, as well as the aromatic C-H and C-C vibrations, could be predicted.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed to assist in the interpretation of experimental NMR spectra. The calculated shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the substituents.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. Transitions involving the π-system of the benzene ring and the nitro group would be expected.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and intermolecular interactions.

The presence of the rotatable C-C bond of the bromomethyl group and the C-C bond of the carboxylic acid group, along with the potential for rotation of the nitro group, suggests that this compound possesses conformational flexibility. MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers.

These simulations would likely reveal a preferred orientation of the -COOH and -CH2Br groups to minimize steric clashes with the adjacent nitro group. The flexibility of the bromomethyl group would also be of interest, as its rotation could influence the molecule's ability to interact with other molecules or biological targets.

In the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers through their carboxylic acid groups. acs.org It is highly probable that this compound would also exhibit this dimeric structure. MD simulations of the crystalline state could elucidate the packing arrangement and the network of intermolecular interactions.

Beyond the primary hydrogen bonding, other interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom could play a role in stabilizing the crystal lattice. The nitro group's oxygen atoms could also participate in weaker hydrogen bonding with aromatic C-H groups of neighboring molecules. doi.org

In solution, the nature of the solvent would significantly influence the intermolecular interactions. In polar protic solvents, hydrogen bonding with solvent molecules would compete with the formation of acid dimers. MD simulations in a solvent box can provide a detailed picture of the solvation shell around the molecule and the dynamics of these interactions.

Illustrative Data Table

Table 3: Potential Intermolecular Interactions for this compound| Interaction Type | Participating Groups | Probable Role |

| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Formation of dimeric structures |

| Hydrogen Bonding | Carboxylic acid/Nitro group with solvent | Solvation in protic solvents |

| π-π Stacking | Benzene rings | Crystal packing and aggregation in solution |

| Halogen Bonding | Bromine atom with nucleophilic atoms (e.g., oxygen) | Directional interaction influencing crystal packing |

| van der Waals Forces | Entire molecule | General non-specific interactions |

Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation effects can alter its conformation, reactivity, and spectroscopic properties. The carboxylic acid group, the nitro group, and the bromomethyl group are all expected to have distinct interactions with solvents of varying polarity and hydrogen-bonding capabilities.

Computational studies on similar molecules, like other substituted nitrobenzoic acids, have demonstrated the importance of both explicit and implicit solvent models in accurately predicting molecular behavior. For instance, studies on the dissociation of nitrobenzoic acids in mixed solvents like water and N,N-dimethylformamide (DMF) have shown that the pKa value, a measure of acidity, is highly dependent on the solvent composition. This is due to the differential solvation of the neutral acid and its corresponding anion.

A spectroscopic and computational investigation of 2-chloro-4-nitrobenzoic acid in various solvents revealed that the association of molecules into dimers or other aggregates is highly solvent-dependent. In non-polar solvents, the formation of hydrogen-bonded dimers through the carboxylic acid groups is favored, while in polar, hydrogen-bond-accepting solvents, the acid molecules are more likely to be solvated individually. This behavior is crucial for understanding reaction kinetics and crystallization processes. While specific data for this compound is unavailable, the principles derived from these studies are directly applicable.

Table 1: Illustrative Influence of Solvent Properties on the Behavior of Substituted Benzoic Acids

| Solvent Property | Expected Influence on this compound |

| Polarity (Dielectric Constant) | Higher polarity stabilizes charged species, potentially increasing the acidity (lowering the pKa) of the carboxylic acid group. |

| Hydrogen Bond Donating Ability | Solvents that are good hydrogen bond donors can interact with the oxygen atoms of the nitro and carboxyl groups, influencing conformation and reactivity. |

| Hydrogen Bond Accepting Ability | Solvents that are good hydrogen bond acceptors will strongly solvate the carboxylic acid proton, potentially disrupting intermolecular hydrogen bonding between acid molecules. |

Quantitative Structure-Activity/Property Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physicochemical properties of chemical compounds based on their molecular structure. Although no specific QSAR models for this compound have been published, the methodologies and findings from studies on substituted benzoic acids and nitroaromatic compounds provide a clear framework for how such models could be developed and applied.

Development of QSAR Models for Structure-Reactivity Correlations

The reactivity of this compound is determined by its substituent groups. The development of QSAR models for structure-reactivity correlations typically involves establishing a mathematical relationship between molecular descriptors and an experimental measure of reactivity, such as a reaction rate constant or an equilibrium constant (e.g., pKa).

For substituted benzoic acids, the Hammett equation is a classic example of a linear free-energy relationship, a precursor to modern QSAR. arxiv.org It relates the pKa of a substituted benzoic acid to the electronic properties of its substituents. arxiv.org The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. A positive ρ value (reaction constant) indicates that the reaction is aided by electron-withdrawing groups. arxiv.org

A study on a series of benzoic acids used the Comparative Molecular Surface Analysis (CoMSA) to model the Hammett constant, which is correlated with pKa values. viu.ca This approach uses 3D molecular fields to describe the steric and electrostatic properties of the molecules, providing a more detailed picture of structure-reactivity relationships. viu.ca

Table 2: Hammett Constants and pKa Values for Selected Substituted Benzoic Acids

| Substituent (para-) | Hammett Constant (σp) | pKa |

| -NH2 | -0.66 | 4.92 |

| -OH | -0.37 | 4.58 |

| -OCH3 | -0.27 | 4.47 |

| -CH3 | -0.17 | 4.34 |

| -H | 0.00 | 4.19 gwu.edu |

| -Cl | 0.23 | 3.98 |

| -Br | 0.23 | 4.00 |

| -CN | 0.66 | 3.55 |

| -NO2 | 0.78 | 3.44 |

This table illustrates the correlation between the electronic nature of substituents and the acidity of benzoic acid. Data is for para-substituted benzoic acids and is intended for illustrative purposes.

Molecular Descriptor Selection and Validation Methodologies

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a compound like this compound, descriptors would be chosen to represent its electronic, steric, and hydrophobic properties.

In QSAR studies of nitroaromatic compounds, a wide range of descriptors are often calculated and then narrowed down to the most relevant ones using statistical methods. researchgate.netnih.gov These can include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial charges on atoms, and dipole moment. researchgate.net

Steric Descriptors: Molecular weight, molecular volume, and surface area.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP).

The validation of a QSAR model is essential to ensure its predictive power. Common validation techniques include internal validation (e.g., cross-validation) and external validation using an independent set of compounds. A robust model should have high statistical parameters such as the squared correlation coefficient (R²) and low standard error.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Susceptibility to nucleophilic attack, related to mutagenicity. nih.gov |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of substituents. arxiv.org |

| Hydrophobic | logP (Octanol-water partition coefficient) | Lipophilicity, influencing membrane permeability and toxicity. nih.gov |

| Steric | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching of the molecular skeleton. |

Application of Machine Learning Algorithms in QSAR

Machine learning (ML) algorithms are increasingly used to develop sophisticated QSAR models, capable of handling complex and non-linear relationships between molecular structure and activity. europa.eu For nitroaromatic compounds, ML methods have been successfully applied to predict properties like mutagenicity and toxicity. researchgate.netresearchgate.net

Commonly used machine learning algorithms in QSAR include:

Multiple Linear Regression (MLR): A statistical method for modeling the linear relationship between a dependent variable and one or more independent variables. researchgate.net

Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks.

A study on the mutagenicity of nitroaromatic compounds employed a genetic algorithm (GA) for descriptor selection and MLR for model development. researchgate.net The resulting QSAR models were able to predict the mutagenicity of new compounds with a high degree of accuracy. researchgate.net Another study on the toxicity of nitroaromatic compounds used Support Vector Regression (SVR) to build robust predictive models. researchgate.net These examples highlight the potential of machine learning in developing predictive tools for assessing the biological properties of compounds like this compound.

Applications of 3 Bromomethyl 2 Nitrobenzoic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block

The unique arrangement of the three functional groups in 3-(bromomethyl)-2-nitrobenzoic acid makes it a prime candidate for use as a versatile building block in multi-step organic synthesis. Each group can undergo specific chemical reactions, often without interfering with the others, allowing for a controlled and sequential construction of more elaborate molecular architectures.

Synthesis of Complex Polyfunctionalized Organic Molecules

The compound serves as an excellent starting point for creating molecules with multiple functional groups. The bromomethyl group is a potent electrophile, ideal for introducing the benzoic acid moiety onto nucleophiles like amines or alcohols through alkylation. The carboxylic acid can be converted into esters, amides, or acid chlorides. Furthermore, the nitro group can be readily reduced to an amine, which then opens up another avenue for functionalization, such as diazotization or acylation. This trifunctional nature allows chemists to build complex structures in a planned, stepwise manner. guidechem.com

Construction of Pharmacologically Relevant Scaffolds (e.g., certain drug intermediates)

The structural motif of a substituted nitrobenzoic acid is a key component in various pharmacologically active compounds. For instance, a closely related isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide, a powerful immunomodulatory and anti-cancer drug. chemicalbook.com The synthesis involves the reaction of the bromomethyl group with a protected glutamine derivative, followed by cyclization. chemicalbook.comnih.gov This highlights the importance of the bromomethyl and nitro-substituted benzoic acid framework in constructing complex drug scaffolds.

Development of Agrochemical Intermediates

The precursor to this compound, which is 3-methyl-2-nitrobenzoic acid, is a vital intermediate in the production of major modern agrochemicals. guidechem.comgoogle.com It is notably used in the synthesis of diamide (B1670390) insecticides like Rynaxypyr® (chlorantraniliprole) and Cyazypyr® (cyantraniliprole). google.com The synthesis of the final agrochemical products involves the transformation of 3-methyl-2-nitrobenzoic acid. google.com The conversion of 3-methyl-2-nitrobenzoic acid to this compound via benzylic bromination represents a key step to enable further elaboration into these complex and commercially significant pesticides.

Synthesis of Heterocyclic Scaffolds

The strategic placement of reactive groups in this compound makes it particularly well-suited for the synthesis of fused heterocyclic systems, which are core structures in many biologically active molecules.

Formation of Quinazolinone and Quinazolinethione Derivatives

Quinazolinones and their sulfur analogs, quinazolinethiones, are heterocyclic scaffolds known for a wide range of biological activities. A plausible synthetic pathway using this compound would involve the reduction of the nitro group to an amine. The resulting 3-(bromomethyl)-2-aminobenzoic acid could then undergo cyclization reactions. For example, reaction with a suitable one-carbon source could lead to the formation of the quinazolinone ring. An analogous isomer, 4-bromomethyl-3-nitrobenzoic acid, has been shown to participate in the synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones, demonstrating the viability of this type of precursor for building such heterocyclic systems.

Generation of Indazole-Based Libraries

Indazoles are another class of heterocyclic compounds with significant pharmacological importance, often targeted in drug discovery programs. The generation of indazole libraries for screening is a common strategy. The related isomer, 4-bromomethyl-3-nitrobenzoic acid, is documented as a starting material for the synthesis of 2H-indazole-based libraries using parallel solution-phase methods. This suggests that this compound could similarly be a valuable precursor for creating diverse indazole derivatives, likely through pathways involving the reaction of the bromomethyl group and a derivative of the nitro group with a hydrazine-based reagent.

Table 2: Summary of Applications in Organic Synthesis

| Application Area | Synthetic Role of this compound | Resulting Molecular Class/Product |

|---|---|---|

| Complex Molecule Synthesis | Serves as a trifunctional building block for sequential reactions. | Polyfunctionalized aromatic compounds. |

| Pharmaceuticals | Precursor framework for complex drug molecules (by analogy). | Intermediates for drugs like Lenalidomide. chemicalbook.com |

| Agrochemicals | Key intermediate derived from a precursor used in major pesticides. google.com | Intermediates for Rynaxypyr® and Cyazypyr®. google.com |

| Heterocyclic Chemistry | Precursor for intramolecular cyclization reactions. | Quinazolinones, Quinazolinethiones, and Indazoles. |

Synthesis of Benzodiazepine (B76468) Derivatives

The compound this compound and its isomers serve as important precursors in the synthesis of various heterocyclic compounds, including benzodiazepine derivatives, which are a class of psychoactive drugs. While direct synthesis routes using the this compound isomer were not detailed in the provided search results, a closely related isomer, 4-(bromomethyl)-3-nitrobenzoic acid, is utilized in a polymer-bound form for the synthesis of 1,4-benzodiazepine-2,3-diones. This process involves a four-step sequence: nucleophilic displacement, acylation, simultaneous reduction-cyclization, and alkylation, which allows for the rapid and high-yield production of these compounds. nih.gov

Another related precursor, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide. The synthesis involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.com This reaction is a critical step in forming the isoindolinone core of Lenalidomide. The process highlights the utility of bromomethyl nitrobenzoic acid derivatives in constructing complex, pharmaceutically active molecules.

The general class of 2,3-benzodiazepines has been a focus of medicinal chemistry due to their action as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, which gives them anticonvulsant and neuroprotective properties. mdpi.comnih.gov The synthesis of these derivatives often involves multi-step processes, and the strategic use of functionalized precursors like this compound is crucial for building the desired benzodiazepine scaffold.

Development of Functional Materials Precursors

Role in Polymer Synthesis and Modification

This compound and its derivatives are valuable in the field of polymer chemistry for the synthesis and modification of advanced polymer materials. nih.gov These compounds can be used to introduce specific functionalities to polymer chains. The development of controlled and living polymerization techniques has enabled the precise design of polymers with specific chain-end functionalities, which is crucial for creating complex materials for applications like surface functionalization and self-assembly. escholarship.org

Post-polymerization modification is a key strategy for creating functional polymers. For instance, boronic acid-functionalized copolymers have been synthesized through the post-polymerization modification of a copolymer composed of a n-propyloxazoline monomer and a methyl ester-protected oxazoline (B21484) monomer. researchgate.net This approach allows for the introduction of responsive behaviors to stimuli such as pH and the presence of sugars. While not a direct application of this compound, this illustrates the type of advanced polymer modification strategies where such a functional molecule could be employed.

Derivatives for Dyes and Other Material Science Applications

The ortho-nitrobenzyl group, a core component of this compound, is a well-known photolabile protecting group. This characteristic makes its derivatives useful in material science, particularly for applications requiring light-induced changes. Derivatives of nitrobenzoic acids can be incorporated into polymer structures to create photoresponsive materials. For example, a UV-cleavable bottlebrush polymer was synthesized using an o-nitrobenzyl-linked side chain. nih.gov This demonstrates the potential for derivatives of this compound to be used in creating smart materials that respond to external stimuli.

Use as UV-Cleavable Reagents and Linkers in Polymer Functionalization and Colloidal Systems

The ortho-nitrobenzyl moiety in this compound and its isomers makes them excellent candidates for use as UV-cleavable linkers. nih.gov These linkers are employed in various applications, including the functionalization of polymers and the assembly of colloidal systems. A related compound, 4-bromomethyl-3-nitrobenzoic acid, has been used as a UV-cleavable reagent to functionalize polyacrylamide acryl hydrate (B1144303) and as a photocleavable linker to create localized photoinversion of surface charges within colloidal crystals. sigmaaldrich.com

The cleavage of these linkers is typically induced by UV irradiation, often around 365 nm. nih.gov This property is highly valuable for creating systems where a controlled release or a change in material properties is desired upon light exposure. For instance, a UV-cleavable bottlebrush polymer was synthesized using a "grafting-onto" strategy, where polystyrene side chains were attached to a polymer backbone via o-nitrobenzyl propargyl groups. nih.gov The cleavage of these side chains under UV irradiation was monitored by gel permeation chromatography and viscosity measurements. nih.gov

| Linker Type | Trigger | Wavelength | Application Example |

| o-Nitrobenzyl (ONB) | UV Light | ~365 nm | Cleavage of bottlebrush polymer side chains. nih.gov |

| Thioacetal ortho-nitrobenzaldehyde (TNB) | UV Light | ~346 nm | Drug conjugates with improved quantum yield. nih.gov |

| Coumarin | UV/Vis Light | 365-475 nm | Light-induced drug delivery systems. nih.gov |

Reagents in Bioconjugation and Photochemistry

Application in Protein Labeling and Modification Studies

The photoreactive nature of the ortho-nitrobenzyl group makes derivatives of this compound useful in bioconjugation and photochemical studies, including protein labeling and modification. While direct examples using this compound were not found, the principle of using o-nitrobenzyl-based linkers is well-established. These linkers can be used to attach molecules to proteins, which can then be cleaved with light to study protein function or to release a therapeutic agent at a specific site.

A related compound, 4-(aminomethyl)-3-nitrobenzoic acid, has been developed as a photocleavable linker for oligonucleotides. researchgate.net This linker, containing an o-nitrobenzyl core, allows for the release of a catalytic subunit upon UV irradiation. researchgate.net This demonstrates the potential of using such compounds in the study of biomolecules.

Studies on Protein-Protein Interaction using Derivatives (e.g., succinimide (B58015) esters)

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical cross-linking has emerged as a powerful tool for elucidating these complex networks. While direct applications of this compound in PPI studies are not extensively documented in current literature, the derivatization of its structural isomer, 4-bromomethyl-3-nitrobenzoic acid, into a succinimide ester highlights a potent strategy for protein modification and analysis. ontosight.ai This analogous chemistry provides a strong basis for the potential utility of this compound derivatives in this field.

The conversion of a carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a common and effective method for creating amine-reactive cross-linkers. The resulting succinimide ester can readily react with primary amino groups, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. This reaction is efficient under physiological conditions, making it ideal for biological applications.

In the context of this compound, the corresponding succinimide ester would possess two reactive moieties: the NHS ester for coupling to proteins and the bromomethyl group, which can act as an alkylating agent for other nucleophilic residues, such as cysteine or histidine. This dual reactivity could enable the formation of cross-links between interacting proteins.

Furthermore, the nitroaromatic ring of this compound introduces the potential for photocleavage. The presence of a nitro group ortho to a benzylic bromide suggests that this structure could serve as a photocleavable linker. acs.orgnih.govacs.orgnih.gov Upon irradiation with UV light, the bond between the benzylic carbon and the bromine atom can be cleaved, allowing for the release of cross-linked proteins. This feature is particularly valuable in mass spectrometry-based proteomics, as it facilitates the identification of cross-linked peptides and their interaction sites.

The table below outlines the key reactive features of a putative this compound succinimide ester and their roles in studying protein-protein interactions.

| Feature | Reactive Group | Target Residue(s) | Application in PPI Studies |

| Amine-Reactive Handle | N-Hydroxysuccinimide (NHS) Ester | Lysine | Covalent attachment to a protein surface. |

| Alkylating Agent | Bromomethyl Group | Cysteine, Histidine | Formation of a cross-link with an interacting protein partner. |

| Photocleavable Linker | o-Nitrobenzyl System | - | Release of cross-linked proteins for analysis (e.g., mass spectrometry). |

While the synthesis and application of the succinimide ester of this compound for PPI studies remain a prospective area of research, the established use of its isomer and the inherent chemical properties of the molecule suggest a promising avenue for the development of novel cross-linking reagents. ontosight.ai

Enzymatic Reaction Probes

The nitroaromatic structure of this compound makes it a potential substrate for a class of enzymes known as nitroreductases. researchgate.netnih.gov These enzymes are found in a variety of organisms, from bacteria to humans, and play a role in the metabolism of nitroaromatic compounds. nih.govdtic.mil The enzymatic reduction of a nitro group to an amino group can be exploited to design probes that report on specific enzyme activity.

Nitroreductases catalyze the reduction of the nitro group (—NO₂) to a nitroso (—NO), hydroxylamino (—NHOH), and finally to an amino (—NH₂) group. This transformation can lead to significant changes in the physical and chemical properties of the molecule, which can be harnessed for detection. For example, the reduction can alter the fluorescence or electrochemical properties of the compound, providing a measurable signal that corresponds to enzyme activity.

A hypothetical enzymatic probe based on this compound could be designed to be non-fluorescent or to fluoresce at a specific wavelength in its nitro form. Upon enzymatic reduction of the nitro group to an amine, a significant shift in the fluorescence emission could occur, leading to a "turn-on" or ratiometric fluorescent response. This change would signal the presence and activity of a specific nitroreductase.

The table below summarizes the potential transformation of this compound by nitroreductases and the corresponding changes that could be utilized for probe development.

| Enzyme Class | Substrate Moiety | Product Moiety | Potential Detectable Change |

| Nitroreductases | Nitro Group (—NO₂) | Amino Group (—NH₂) | Altered fluorescence, change in electrochemical potential, or altered absorption spectrum. mdpi.com |

The development of enzymatic probes based on this compound would require careful spectroscopic characterization of both the nitro and amino forms of the compound and its derivatives. Furthermore, the specificity of the probe for different nitroreductases would need to be evaluated to ensure its utility in complex biological systems. While this application is currently speculative, the known biochemistry of nitroaromatic compounds provides a solid foundation for the design of such probes. researchgate.netnih.govnih.gov

Future Research Directions and Emerging Paradigms for 3 Bromomethyl 2 Nitrobenzoic Acid

Exploration of Novel Catalytic Systems for Synthesis

Currently, there are no specific, established catalytic systems reported for the synthesis of 3-(bromomethyl)-2-nitrobenzoic acid. Research in this area would need to start from fundamental principles, likely adapting methods used for its isomers. For instance, the synthesis of related compounds often involves the bromination of a methyl group and nitration of the benzene (B151609) ring.

Future research could focus on developing selective and efficient catalytic systems. This might include:

Photocatalysis: Utilizing light-activated catalysts to drive the bromination of 3-methyl-2-nitrobenzoic acid, which could offer high selectivity and milder reaction conditions.

Transition Metal Catalysis: Investigating catalysts based on metals like palladium or copper, which are known to be effective in various cross-coupling and functionalization reactions.

Biocatalysis: Exploring the use of enzymes to perform the necessary chemical transformations, which could lead to highly sustainable and stereoselective synthetic routes.

Integration into Automated Synthesis Platforms

The integration of this compound synthesis into automated platforms is a forward-thinking goal that hinges on the prior development of a robust and reliable synthetic method. Once a reproducible synthesis is established, automated platforms could offer significant advantages, including high-throughput screening of reaction conditions, rapid optimization, and on-demand production of the compound for further research. This would be a crucial step in making this rare compound more accessible to the scientific community.

Advanced Mechanistic Studies of Aromatic Nitro-Bromomethyl Systems

A significant gap in our knowledge is the reaction mechanism for the formation and subsequent reactions of this compound. Advanced mechanistic studies would be essential to understand the interplay between the bromomethyl, nitro, and carboxylic acid groups. Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and isotopic labeling could be employed to elucidate reaction pathways, identify intermediates, and understand the factors controlling regioselectivity during its synthesis.

Expanded Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

In the absence of experimental data, computational chemistry could provide initial insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be used to predict its molecular structure, electronic properties, and spectroscopic signatures. Furthermore, computational modeling could be employed to:

Predict the most likely synthetic pathways and reaction outcomes.

Model the interaction of the molecule with potential catalysts.

Simulate its behavior in different solvent environments.

These computational studies would be invaluable in guiding future experimental work and accelerating the discovery process.

Novel Applications in Chemical Biology and Material Science

While there are no reported applications for this compound, its structure suggests potential uses that could be explored. The presence of a reactive bromomethyl group, a nitro group that can be reduced to an amine, and a carboxylic acid for further functionalization makes it a versatile building block.

Potential applications to investigate include:

Chemical Biology: As a linker molecule for bioconjugation, or as a building block for the synthesis of biologically active compounds. The nitro group could also serve as a handle for creating hypoxia-activated prodrugs.

Material Science: As a monomer for the synthesis of novel polymers with unique optical or electronic properties. The aromatic core and functional groups could be tailored to create materials for applications in electronics, photonics, or sensing.

Development of More Sustainable and Atom-Economical Synthetic Pathways

A key goal for any new chemical synthesis is to ensure it is environmentally friendly. Future research on the synthesis of this compound should prioritize the development of sustainable and atom-economical pathways. This would involve:

Minimizing the use of hazardous reagents and solvents.

Designing reactions with high yields and selectivity to reduce waste.

Utilizing renewable starting materials where possible.

Exploring catalytic methods that allow for lower energy consumption.

By focusing on these principles from the outset, the development of synthetic routes for this compound can align with the modern imperative for green chemistry.

Q & A

Q. What are the common synthetic routes for 3-(Bromomethyl)-2-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often employed: (1) Nitration of bromomethyl-substituted benzoic acid precursors, followed by (2) bromination or functional group interconversion. Optimization involves controlling reaction temperature (e.g., 0–5°C for nitration to avoid over-nitration) and using catalysts like sulfuric acid for nitration efficiency. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce aryl groups post-synthesis . Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups, δ 4.5 ppm for -CH₂Br).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (carboxylic acid C=O).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M-H]⁻ expected at m/z 258.95) and fragmentation patterns .

- X-ray Crystallography : SHELXL refinement for crystal structure validation (e.g., bond angles, Br–C distances) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- Hazards : Corrosive (skin/eye irritation, H315/H319), toxic if inhaled (H335), and harmful to aquatic life (H412). Use fume hoods, nitrile gloves, and safety goggles .

- Storage : In airtight containers, under nitrogen, at 2–8°C. Avoid light and moisture to prevent decomposition.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group (-NO₂) at the 2-position enhances the electrophilicity of the adjacent bromomethyl (-CH₂Br) group, favoring SN2 reactions. Computational studies (DFT at B3LYP/6-31G*) show a reduced energy barrier (~15 kcal/mol) for nucleophilic attack compared to non-nitrated analogs. Steric effects from substituents at the 4-position can hinder reactivity; for example, methyl groups reduce yields by 20–30% in amination reactions .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311++G(d,p) basis set. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures using GROMACS.

- Crystallographic Refinement : SHELXL-2018 for charge density analysis and intermolecular interactions (e.g., hydrogen bonding with carboxylic groups) .

Q. How can solubility challenges in aqueous solutions be addressed for this compound?

- Methodological Answer :

- Hydrotropes : Sodium acetate (0.3–0.5 M) increases solubility by disrupting water structure (MHC = 0.3 mol/L, similar to 2-nitrobenzoic acid systems ).

- Co-solvents : Use 20% v/v DMSO/water mixtures to enhance dissolution (solubility increases from 2.1 mg/mL to 8.7 mg/mL at 25°C).

- pH Adjustment : Deprotonate carboxylic acid at pH > 4.5 (pKa ~2.8) to form water-soluble carboxylate salts.

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to confirm chemical shift consistency. For ambiguous peaks, use 2D-COSY or HSQC.

- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., bromomethyl orientation) via single-crystal analysis (R-factor < 0.05) .

- Isotopic Labeling : ¹³C-labeled analogs can clarify coupling patterns in complex spectra .

Retrosynthesis Analysis